2-Isobutoxybenzamidine
CAS No.:
Cat. No.: VC14153507
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N2O |
|---|---|
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | 2-(2-methylpropoxy)benzenecarboximidamide |
| Standard InChI | InChI=1S/C11H16N2O/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8H,7H2,1-2H3,(H3,12,13) |
| Standard InChI Key | HNTRYPFDBNXKOS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)COC1=CC=CC=C1C(=N)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2-Isobutoxybenzamidine (IUPAC name: 2-(2-methylpropoxy)benzamidine) consists of a benzamidine core (a benzene ring bonded to an amidine group, -C(NH2)2) with an isobutoxy (-O-CH2CH(CH3)2) substituent at the second position of the aromatic ring. The amidine group contributes to its basicity and ability to interact with biological targets, such as serine proteases .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H17N2O | |
| Molecular Weight | 205.28 g/mol | Calculated |
| IUPAC Name | 2-(2-methylpropoxy)benzamidine | Derived |
| SMILES | CC(C)COC1=CC=CC=C1C(=N)N | Derived |
The molecular weight is calculated based on the formula C12H17N2O, consistent with analogous benzamidine derivatives .
Synthesis and Synthetic Routes
General Synthesis Strategies
Benzamidine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For 2-Isobutoxybenzamidine, a plausible route involves:
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Introduction of the Isobutoxy Group: Reaction of 2-hydroxybenzamide with isobutyl bromide in the presence of a base (e.g., K2CO3) to yield 2-isobutoxybenzamide .
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Conversion to Amidines: Treatment of the intermediate amide with PCl5 or POCl3 followed by ammonia to form the amidine group .
Key Reaction Steps:
This method parallels procedures used for synthesizing N-substituted benzamides and amidines, as demonstrated in studies on antiproliferative agents .
Physicochemical and Spectroscopic Properties
Chromatographic Behavior
Gas chromatography (GC) data for structurally similar compounds, such as 2-methyl-N-isobutylbenzamide, reveal retention indices of 1652 on a 5% phenyl methyl siloxane column . These conditions (30 m column, 0.25 mm diameter, 15°C/min temperature ramp) may be applicable for analyzing 2-Isobutoxybenzamidine, though experimental validation is required.
Spectral Characteristics
While specific NMR or IR data for 2-Isobutoxybenzamidine are unavailable, related compounds exhibit:
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1H NMR: Aromatic protons (δ 6.8–7.5 ppm), isobutoxy -OCH2- (δ 3.3–3.7 ppm), and amidine NH2 (δ 5.5–6.0 ppm) .
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MS: Molecular ion peaks at m/z 205 (M+) and fragment ions corresponding to the loss of the isobutoxy group .
Biological Activity and Mechanisms
Protease Inhibition
Benzamidines are well-documented inhibitors of serine proteases (e.g., trypsin, thrombin). The amidine group interacts with the enzyme’s active site, forming hydrogen bonds with aspartate residues . The isobutoxy substituent may enhance binding affinity by occupying hydrophobic pockets, as seen in N-substituted benzimidazole carboxamides .
Applications in Medicinal Chemistry
Therapeutic Prospects
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Anticoagulants: As thrombin inhibitors, benzamidines may prevent thrombus formation.
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Anticancer Agents: Structural similarities to antiproliferative compounds imply potential use in oncology .
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Antimicrobials: Triazole-containing benzamidines demonstrate antifungal activity, hinting at broader applications .
Analytical and Characterization Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
As per NIST data , optimal GC conditions for related compounds include:
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Column: 5% phenyl methyl siloxane (30 m × 0.25 mm × 0.25 µm).
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Temperature Program: 60°C initial, ramped at 15°C/min to 270°C.
Nuclear Magnetic Resonance (NMR)
Predicted 13C NMR shifts for 2-Isobutoxybenzamidine:
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